3-Methyl-3,4-dihydroisoquinoline
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Overview
Description
3-Methyl-3,4-dihydroisoquinoline is a heterocyclic organic compound that belongs to the isoquinoline family. Isoquinolines are known for their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a nitrogen-containing six-membered ring, with a methyl group attached to the third carbon atom. This structural motif is significant in medicinal chemistry due to its biological activity and potential therapeutic applications.
Synthetic Routes and Reaction Conditions:
Visible Light-Catalyzed Synthesis: One method involves a metal-free, visible light-catalyzed reaction.
N-Alkylation and Oxidation: Another efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the aforementioned synthetic routes can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced isoquinoline derivatives.
Substitution: Substitution reactions can occur at different positions on the isoquinoline ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic and nucleophilic reagents can be employed depending on the desired substitution pattern.
Major Products:
Scientific Research Applications
3-Methyl-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act on neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects. For example, it may modulate the activity of neurotransmitter receptors, influencing neurological functions and potentially providing therapeutic benefits in psychiatric and neurological disorders .
Comparison with Similar Compounds
3,4-Dihydroisoquinoline: Shares the core structure but lacks the methyl group at the third position.
N-Alkylated 3,4-Dihydroisoquinolinones: These compounds have alkyl groups attached to the nitrogen atom, providing different biological and chemical properties.
1-Substituted 3,4-Dihydroisoquinoline: These derivatives have various substituents at the first position, leading to diverse pharmacological activities.
Uniqueness: 3-Methyl-3,4-dihydroisoquinoline is unique due to the presence of the methyl group at the third position, which can influence its biological stability and activity. This structural feature can enhance its potential as a therapeutic agent and its utility in synthetic chemistry.
Properties
IUPAC Name |
3-methyl-3,4-dihydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,7-8H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATHXJMZMGXQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301496 |
Source
|
Record name | 3,4-Dihydro-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14123-78-5 |
Source
|
Record name | 3,4-Dihydro-3-methylisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14123-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-3-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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